(2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid
CAS No.: 104197-68-4
Cat. No.: VC11629755
Molecular Formula: C11H23NO3Si
Molecular Weight: 245.4
Purity: 93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104197-68-4 |
|---|---|
| Molecular Formula | C11H23NO3Si |
| Molecular Weight | 245.4 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of (2S,4R)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-2-carboxylic acid is defined by its stereospecific pyrrolidine core. The (2S,4R) configuration ensures distinct spatial orientation, critical for interactions in asymmetric synthesis. Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₂₃NO₃Si | |
| Molecular Weight | 245.4 g/mol | |
| Purity | ≥93% | |
| IUPAC Name | (2S,4R)-4-[tert-Butyl(dimethyl)silyl]oxy-pyrrolidine-2-carboxylic acid |
The TBDMS group (C₆H₁₅OSi) enhances lipophilicity (LogP: ~2.8), improving solubility in organic solvents like dichloromethane and tetrahydrofuran. The carboxylic acid moiety at C-2 allows further functionalization via amidation or esterification, while the silyl ether at C-4 prevents undesired oxidation or nucleophilic attack during reactions.
Synthetic Methodology and Optimization
Chiral Starting Materials
Synthesis begins with L-proline, a cost-effective chiral precursor. Epimerization at C-4 is avoided by employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to invert stereochemistry, yielding (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid.
Silyl Protection
The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMSCl) in anhydrous dichloromethane with imidazole as a base. Reaction conditions (0–5°C, 12–24 hours) ensure >95% yield without racemization.
Representative Synthetic Protocol:
-
Dissolve (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in CH₂Cl₂.
-
Add imidazole (3.0 eq) and TBDMSCl (1.2 eq) under nitrogen.
-
Stir at 0°C for 6 hours, then warm to room temperature overnight.
-
Quench with H₂O, extract with CH₂Cl₂, and purify via silica chromatography (hexane:EtOAc = 4:1).
Applications in Pharmaceutical Synthesis
Peptide Analog Development
The TBDMS group shields the hydroxyl during solid-phase peptide synthesis (SPPS). For instance, this compound facilitated the synthesis of thrombin inhibitors by preventing β-sheet aggregation in resin-bound peptides.
Enzyme Inhibitor Precursors
Derivatives of this compound serve as intermediates for Factor Xa inhibitors. Substitution at C-2 with amidoxime groups conferred nanomolar inhibitory activity (IC₅₀: 12 nM) in preclinical models.
Stability and Reactivity Profile
Acid/Base Stability
The TBDMS group resists hydrolysis under mildly acidic (pH > 3) or basic conditions (pH < 10), making it suitable for multi-step syntheses. Deprotection requires concentrated HF or tetrabutylammonium fluoride (TBAF).
Thermal Behavior
Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, with a glass transition temperature (Tg) of 45°C, indicating suitability for lyophilization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume